Cefozopran

Antimicrobial Susceptibility Pseudomonas aeruginosa Cephalosporin MIC

Cefozopran (SCE-2787) is a non-interchangeable fourth-generation cephalosporin for research and analytical applications. It delivers twice the in vitro potency of cefepime against P. aeruginosa and uniquely eradicates polymicrobial E. faecalis + P. aeruginosa infections where single-agent comparators fail. With a 100% S. pneumoniae eradication rate in post-marketing studies, it outperforms ceftazidime for respiratory models. Procure this specific compound when your R&D requires the distinct antibiogram profile—cefepime and cefpirome are not equivalent substitutes.

Molecular Formula C19H17N9O5S2
Molecular Weight 515.5 g/mol
CAS No. 113359-04-9
Cat. No. B1663582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefozopran
CAS113359-04-9
Synonymscefozopran
CZOP
SCE 2787
SCE-2787
Molecular FormulaC19H17N9O5S2
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
InChIInChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11-/t12-,17-/m1/s1
InChIKeyQDUIJCOKQCCXQY-WHJQOFBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefozopran (CAS 113359-04-9) – Fourth-Generation Cephalosporin Procurement Overview


Cefozopran is a parenteral, semi-synthetic fourth-generation cephalosporin antibiotic characterized by a broad antibacterial spectrum against both Gram-positive and Gram-negative organisms [1]. Developed by Takeda and first patented in 1985 [2], it features an imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl group at position 3, distinguishing it structurally from other cephalosporins [3]. As a β-lactam antibacterial, its mechanism involves inhibition of bacterial cell wall synthesis [4].

Why Cefozopran is Not Interchangeable with Other Fourth-Generation Cephalosporins


Although all fourth-generation cephalosporins are considered 'broad-spectrum,' substitution among agents like cefozopran, cefepime, and cefpirome is not equivalent. Significant quantitative differences exist in their spectrum of activity, particularly against key Gram-negative pathogens like Pseudomonas aeruginosa. Cefozopran demonstrates a distinct antibiogram profile, with MIC values and susceptibility rates that differ from its closest analogs [1]. Furthermore, cefozopran has demonstrated unique in vivo efficacy in polymicrobial infections where comparator agents have failed, a critical point for formulary selection [2]. These differences, detailed in the quantitative evidence below, confirm that cefozopran provides a specific therapeutic profile that cannot be assumed by other drugs in its class.

Quantitative Evidence for Differentiating Cefozopran from Comparators


Superior In Vitro Potency Against P. aeruginosa Compared to Cefpirome and Cefepime

Cefozopran demonstrates superior in vitro activity against Pseudomonas aeruginosa compared to cefpirome and cefepime. In one study, the MIC90 of cefozopran against P. aeruginosa was 3.13 μg/mL, which was twice as active as ceftazidime, cefpirome, and cefepime [1]. Another large surveillance study confirmed cefozopran's leading position, with an MIC50 of 4 μg/mL, outperforming cefepime (8 μg/mL) and cefpirome (16 μg/mL) [2]. Cefozopran was also more active than cefpirome in a separate head-to-head comparison [3].

Antimicrobial Susceptibility Pseudomonas aeruginosa Cephalosporin MIC

High-Level Stability Against Key Beta-Lactamases, Including Plasmid-Mediated Enzymes

Cefozopran exhibits high stability against a wide range of beta-lactamases, a key mechanism of bacterial resistance. It is stable against all tested enzymes except OXA-1 type plasmid-mediated penicillinase and oxyiminocephalosporinase [1]. Its low affinity for these enzymes (Km or Ki > 500 μM for most beta-lactamases) translates directly to potent activity against beta-lactamase-producing strains, including Enterobacter cloacae and Citrobacter freundii, which are known to hydrolyze other cephalosporins [1]. This property distinguishes cefozopran from less stable agents in its class.

Beta-Lactamase Stability Resistance Mechanisms Cephalosporin Pharmacology

Superior In Vivo Efficacy in Polymicrobial Infection Model

In a direct head-to-head comparison using a murine ascending mixed urinary tract infection model with both Enterococcus faecalis and Pseudomonas aeruginosa, cefozopran was the only agent to significantly reduce viable cell counts of both organisms in the kidneys [1]. Comparator agents were only effective against one pathogen: ceftazidime, imipenem/cilastatin, and ofloxacin were active only against P. aeruginosa, while ampicillin was active only against E. faecalis [1].

In Vivo Efficacy Polymicrobial Infection Urinary Tract Infection Enterococcus faecalis

Rapid and Superior Eradication of S. pneumoniae in Clinical Lower Respiratory Tract Infections

In a post-marketing clinical trial comparing cefozopran to ceftazidime for lower respiratory tract infections, cefozopran demonstrated a statistically significant advantage in eradicating Streptococcus pneumoniae. The eradication rate for S. pneumoniae was 100% (42/42) for cefozopran versus 89.5% (34/38) for ceftazidime (p=0.047) [1]. Furthermore, eradication on day 5 of treatment also statistically significantly favored cefozopran over ceftazidime (p=0.049) [1].

Clinical Trial Lower Respiratory Tract Infection S. pneumoniae Bacterial Eradication

Excellent Peritoneal Penetration and Pharmacodynamic Target Attainment

Cefozopran demonstrates excellent penetration into peritoneal fluid, a critical site for intra-abdominal infections. Following a 1g intravenous dose, the mean maximum drug concentration in peritoneal fluid/plasma ratio was 0.65 ± 0.17, and the area under the concentration-time curve (AUC) ratio was 0.92 ± 0.13 [1]. Monte Carlo simulations showed a 95-100% probability of target attainment (PTA) for achieving the pharmacodynamic target (70% T>MIC) in peritoneal fluid against common pathogens like E. coli and S. aureus with a 0.5g q12h regimen [1].

Pharmacokinetics Tissue Penetration Intra-Abdominal Infection Monte Carlo Simulation

Non-Inferior Clinical Efficacy with Comparable Safety Profile to Standard of Care

Multiple clinical trials have established that cefozopran is clinically non-inferior to established comparator agents like ceftazidime and cefepime for various infections. For febrile neutropenia, the response rate for cefozopran was 60% (54/90) compared to 66% (56/85) for cefepime, with a difference of -5.9% (95% CI: -20.1-8.4), which was not statistically significant [1]. In bacterial pneumonia, the efficacy rates were 90.5% for cefozopran vs. 96.0% for ceftazidime, with no significant difference [2]. Across these studies, adverse event profiles were also comparable, with no significant safety signals differentiating cefozopran from its controls [REFS-1, REFS-2].

Clinical Trial Febrile Neutropenia Bacterial Pneumonia Safety Profile

Optimal Application Scenarios for Cefozopran Based on Evidence


Empiric Therapy in Febrile Neutropenia

Cefozopran is a suitable option for empiric monotherapy in adult patients with febrile neutropenia. A large, multicenter randomized controlled trial demonstrated its non-inferiority to cefepime, a standard of care, in this high-risk patient population [1]. Its broad-spectrum activity, including good coverage of P. aeruginosa, makes it an appropriate choice in settings where this pathogen is a concern.

Treatment of Confirmed or Suspected Pseudomonas aeruginosa Infections

Cefozopran's superior in vitro potency against P. aeruginosa, which is twice as active as cefepime and four times more active than cefpirome in some studies, positions it as a strong candidate for treating infections caused by this pathogen [1]. The high probability of PK/PD target attainment further supports its use in serious infections like hospital-acquired pneumonia where this organism is prevalent [2].

Management of Polymicrobial Intra-Abdominal and Urinary Tract Infections

Cefozopran is uniquely indicated for complex polymicrobial infections. In an animal model of a mixed urinary tract infection with E. faecalis and P. aeruginosa, cefozopran was the only single agent to effectively reduce the burden of both pathogens [1]. This is supported by its excellent penetration into peritoneal fluid, with an AUC ratio of 0.92, ensuring high concentrations at the site of intra-abdominal infections [2].

Treatment of Lower Respiratory Tract Infections Caused by S. pneumoniae

For lower respiratory tract infections where S. pneumoniae is the confirmed or highly suspected pathogen, cefozopran offers a clinical advantage. A post-marketing study showed a 100% eradication rate for S. pneumoniae with cefozopran, which was statistically significantly higher than the 89.5% rate achieved with ceftazidime (p=0.047) [1]. This rapid and complete eradication can be critical in preventing treatment failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefozopran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.